Cas no 2228309-67-7 (4-bromo-3-(1-cyanocyclobutyl)benzonitrile)

4-Bromo-3-(1-cyanocyclobutyl)benzonitrile is a versatile brominated aromatic nitrile compound featuring a cyclobutyl cyanide substituent. Its distinct structure, combining a bromo group and a nitrile functionality with a cyclobutane ring, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the nitrile groups enhance its utility in heterocycle formation and derivatization. The sterically constrained cyclobutyl moiety may impart unique conformational properties, potentially influencing binding interactions in drug discovery. This compound is suited for researchers seeking structurally complex intermediates with multiple reactive handles for targeted modifications.
4-bromo-3-(1-cyanocyclobutyl)benzonitrile structure
2228309-67-7 structure
Product Name:4-bromo-3-(1-cyanocyclobutyl)benzonitrile
CAS No:2228309-67-7
MF:C12H9BrN2
MW:261.117261648178
CID:6612595
PubChem ID:165798513
Update Time:2025-05-19

4-bromo-3-(1-cyanocyclobutyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3-(1-cyanocyclobutyl)benzonitrile
    • EN300-1934991
    • 2228309-67-7
    • Inchi: 1S/C12H9BrN2/c13-11-3-2-9(7-14)6-10(11)12(8-15)4-1-5-12/h2-3,6H,1,4-5H2
    • InChI Key: JERNGTHFFXBENO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C#N)C=C1C1(C#N)CCC1

Computed Properties

  • Exact Mass: 259.99491g/mol
  • Monoisotopic Mass: 259.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 47.6Ų

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Additional information on 4-bromo-3-(1-cyanocyclobutyl)benzonitrile

4-Bromo-3-(1-Cyanocyclobutyl)Benzonitrile: A Comprehensive Overview

4-Bromo-3-(1-cyanocyclobutyl)benzonitrile is a complex organic compound with the CAS number 2228309-67-7. This compound belongs to the class of aromatic nitriles and features a bromine substituent at the para position relative to the nitrile group. The molecule also contains a cyclobutane ring substituted with a nitrile group, making it a unique structure with potential applications in various fields of chemistry, including medicinal chemistry and materials science.

The synthesis of 4-bromo-3-(1-cyanocyclobutyl)benzonitrile typically involves multi-step reactions, often starting from benzene derivatives. The introduction of the bromine and nitrile groups requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have made the synthesis of such compounds more efficient and environmentally friendly. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the carbon-nitrogen bonds in this molecule.

The structural features of 4-bromo-3-(1-cyanocyclobutyl)benzonitrile make it an interesting candidate for exploring its electronic properties. The conjugation between the aromatic ring and the nitrile groups can influence the compound's reactivity and stability. Studies have shown that such structures exhibit unique optical properties, which could be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

In terms of biological activity, 4-bromo-3-(1-cyanocyclobutyl)benzonitrile has been investigated for its potential as a drug candidate. The bromine substituent can act as a bioisostere, potentially enhancing the compound's pharmacokinetic properties. Recent research has focused on evaluating its inhibitory effects on key enzymes involved in various disease pathways, such as kinase inhibitors or protease inhibitors. These studies highlight the importance of understanding the relationship between molecular structure and biological activity.

The application of computational chemistry tools has significantly advanced our understanding of 4-bromo-3-(1-cyanocyclobutyl)benzonitrile. Quantum mechanical calculations have provided insights into its electronic structure, while molecular docking studies have predicted its binding affinities to target proteins. These computational approaches complement experimental studies, enabling researchers to design more effective compounds with tailored properties.

Furthermore, the study of 4-bromo-3-(1-cyanocyclobutyl)benzonitrile has contributed to our knowledge of heterocyclic chemistry. The cyclobutane ring introduces strain into the molecule, which can influence its reactivity in various transformations. Researchers have explored the use of this compound as a building block for constructing more complex architectures, such as polycyclic compounds or macrocycles.

In conclusion, 4-bromo-3-(1-cyanocyclobutyl)benzonitrile is a versatile compound with promising applications in multiple areas of science and technology. Its unique structure and functional groups make it an attractive target for further research. As our understanding of its properties continues to grow, this compound is likely to play an increasingly important role in both academic and industrial settings.

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